N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide

Description

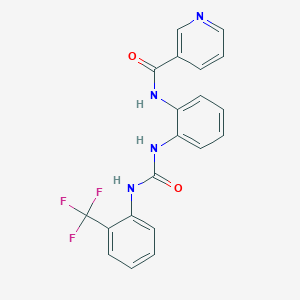

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide is a nicotinamide derivative featuring a diaryl urea core. The urea moiety bridges two phenyl groups: one substituted with a 2-(trifluoromethyl) group and another linked to a nicotinamide at the 2-position.

Properties

IUPAC Name |

N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c21-20(22,23)14-7-1-2-8-15(14)26-19(29)27-17-10-4-3-9-16(17)25-18(28)13-6-5-11-24-12-13/h1-12H,(H,25,28)(H2,26,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWFRCPORZCUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the trifluoromethylphenyl isocyanate: This can be achieved by reacting trifluoromethyl aniline with phosgene under controlled conditions.

Coupling with 2-aminophenyl nicotinamide: The trifluoromethylphenyl isocyanate is then reacted with 2-aminophenyl nicotinamide to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The urea linkage and nicotinamide moiety may also contribute to the compound’s overall biological activity by interacting with different pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Ureido-Phenyl Scaffolds

The target compound’s urea-linked phenyl groups are critical to its properties. Key analogs include:

- 4-(3-(2-(Trifluoromethyl)phenyl)ureido)benzothioamide (7j): Shares the 2-(trifluoromethyl)phenyl substituent but replaces nicotinamide with a benzothioamide. This reduces molecular weight ([M+H]+ = 340.1 vs. estimated higher mass for the target) and yield (67.2% vs.

- Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) : Features a 3-(trifluoromethyl)phenyl substituent and a thiazole-piperazine-acetate chain. The para-substitution pattern may enhance solubility compared to ortho-substituents in the target compound, as seen in its higher yield (92.0%) .

- Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) : Replaces trifluoromethyl with chloro, reducing molecular weight ([M+H]+ = 514.2) and slightly lowering yield (89.1%) .

Role of Terminal Functional Groups

- Nicotinamide vs. Benzothioamide : The target’s nicotinamide group may improve binding to NAD+-dependent enzymes, whereas benzothioamides (e.g., 7j) could enhance thiol-mediated interactions.

- Ethyl Acetate-Piperazine-Thiazole Systems (10d–10f) : These derivatives exhibit higher yields (>89%) due to optimized synthetic routes, contrasting with benzothioamides (66–67%) .

Pesticidal Analogs ()

The target’s nicotinamide linkage diverges from typical pesticidal structures but may offer novel modes of action .

Discussion of Findings

- Functional Group Impact : Nicotinamide’s polar nature could improve solubility over benzothioamides but may complicate synthesis. Thiazole-piperazine systems (10d–10f) demonstrate high yields, suggesting robust synthetic routes for complex chains.

Biological Activity

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The molecular formula for this compound is , with a molecular weight of approximately 363.33 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Urea Derivative : Reaction of 2-(trifluoromethyl)aniline with isocyanate.

- Coupling Reaction : The urea derivative is coupled with nicotinamide under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The trifluoromethyl group enhances binding affinity, potentially leading to increased inhibition of target proteins.

Anticancer Activity

Recent studies have indicated that related compounds exhibit significant anticancer properties by inhibiting angiogenesis and tumor growth. For instance, derivatives similar to our compound have shown effectiveness against various cancer cell lines by disrupting cell proliferation and inducing apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 5.0 | Apoptosis induction |

| Compound B | MCF-7 (Breast Cancer) | 10.0 | Angiogenesis inhibition |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis.

Case Studies

- Inhibition of Trypanosoma brucei : A study demonstrated that related compounds with similar structural motifs inhibited the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, with an EC50 value in the sub-micromolar range. This indicates potential for further development as an anti-trypanosomal agent .

- Cytotoxicity Assessment : In vitro cytotoxicity assays showed that while some derivatives exhibited cytotoxic effects on mammalian cells, they maintained a favorable selectivity index, indicating their potential as therapeutic agents with minimal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.